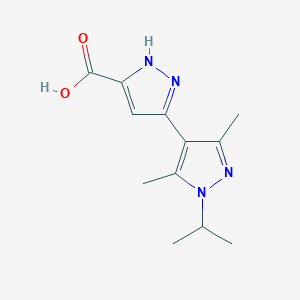

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

货号 B2788866

CAS 编号:

1044275-20-8

分子量: 248.286

InChI 键: YLRUIZVZRUFWDV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

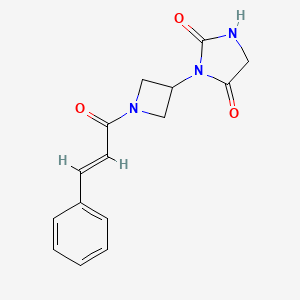

描述

The compound “1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a chemical substance with the molecular formula C12H16N4O2 . It has a molecular weight of 248.28 . The IUPAC name for this compound is 1’-isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3, (H,13,14) (H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.科学研究应用

- 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid serves as a valuable reagent in Suzuki coupling reactions. These reactions involve the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryl compounds. Researchers use this method to synthesize complex organic molecules for drug discovery and materials science .

- The compound participates in copper-catalyzed azidation reactions. Azidation introduces azide groups (-N₃) into organic molecules, enabling the synthesis of diverse functionalized compounds. Researchers explore this strategy to create novel building blocks for drug development and chemical biology .

- Scientists have utilized 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid in the preparation of selective quinazolinyl-phenol inhibitors targeting checkpoint kinase 1 (CHK1). These inhibitors hold promise as potential antitumor agents and radioprotectants. CHK1 inhibition disrupts DNA damage repair pathways, making it an attractive target for cancer therapy .

- Researchers have employed this compound in the stereoselective synthesis of selective cathepsin inhibitors. Cathepsins are proteolytic enzymes involved in various physiological processes, including immune response and tissue remodeling. Inhibiting cathepsins may have therapeutic implications for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .

- The unique structure of 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid makes it interesting for materials science. Researchers explore its potential as a ligand in coordination chemistry, aiming to design metal-organic frameworks (MOFs) or other functional materials. MOFs have applications in gas storage, catalysis, and drug delivery .

- Proteomics studies benefit from this compound as a tool for investigating protein-ligand interactions. Its specific binding properties allow researchers to probe protein targets and understand their roles in cellular processes. By incorporating this ligand, scientists gain insights into protein function and potential drug targets .

Suzuki Coupling Reagent

Copper-Catalyzed Azidation

Selective Quinazolinyl-Phenol Inhibitors of CHK1

Stereoselective Synthesis of Cathepsin Inhibitors

Materials Science Applications

Proteomics Research

属性

IUPAC Name |

3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3,(H,13,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRUIZVZRUFWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)

![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

![N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788793.png)

![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)